2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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Overview
Description
2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group, a methyl group, and an oxadiazole ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a way that results in their broad-spectrum biological activities . The specific interactions and resulting changes would depend on the exact target and the environmental context.
Biochemical Pathways
Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the formation of the quinoline core followed by the introduction of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of 2-methoxy-8-methyl-3-(5-methyl-1,2,4-diaminyl)quinoline.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-8-methylquinoline: Lacks the oxadiazole ring, making it less versatile in terms of biological activity.
3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the methoxy group, which can affect its chemical reactivity and biological properties.
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: Similar structure but different substitution pattern, leading to variations in activity.
Uniqueness
The unique combination of the methoxy group, methyl group, and oxadiazole ring in 2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-5-4-6-10-7-11(13-15-9(2)19-17-13)14(18-3)16-12(8)10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWGODHNRALRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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